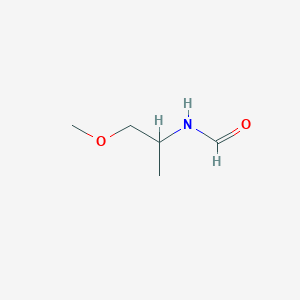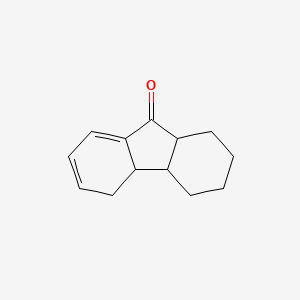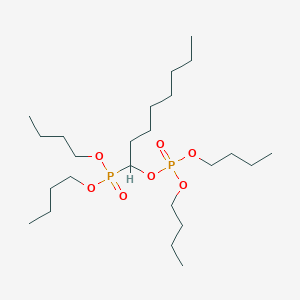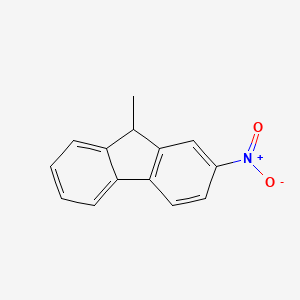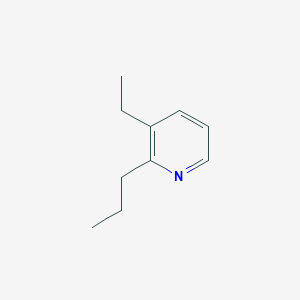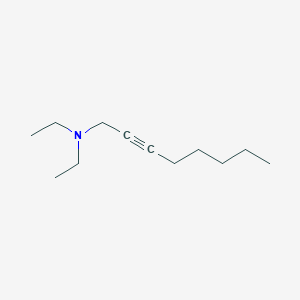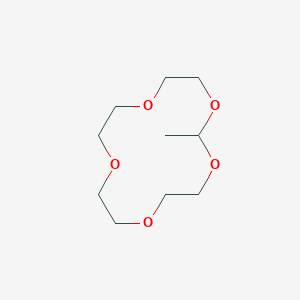
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane is a macrocyclic compound with the molecular formula C9H18O5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane typically involves the cationic polymerization of smaller cyclic ethers. One common method involves the use of boron trifluoride ether complex as an initiator. The polymerization proceeds in two stages, with different active species involved in each stage . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and properties of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The choice of solvent and temperature can significantly influence the reaction outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce substituted macrocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex macrocyclic structures. Its unique properties make it a valuable tool in studying the behavior of macrocyclic compounds.
Biology: In biological research, the compound can be used to study the interactions of macrocyclic ethers with biological molecules. Its ability to form complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound’s potential as a drug delivery vehicle is being explored due to its ability to encapsulate small molecules within its ring structure.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane involves its ability to form stable complexes with various molecules. The ether linkages in the compound allow it to interact with metal ions and other small molecules, forming stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,9,12-Pentaoxacyclotetradecane: A closely related compound with similar structural properties.
1,3,6,9-Tetraoxacycloundecane: Another macrocyclic formal with a smaller ring size.
1,3,6,9,12,15-Hexaoxacyclooctadecane: A larger macrocyclic formal with additional ether linkages.
Uniqueness
2-Methyl-1,3,6,9,12-pentaoxacyclotetradecane is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar macrocyclic formals and can lead to different chemical and physical properties .
Eigenschaften
CAS-Nummer |
68375-97-3 |
|---|---|
Molekularformel |
C10H20O5 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-methyl-1,3,6,9,12-pentaoxacyclotetradecane |
InChI |
InChI=1S/C10H20O5/c1-10-14-8-6-12-4-2-11-3-5-13-7-9-15-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
HDSGFKSGGJZNEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
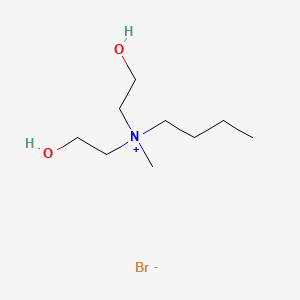
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
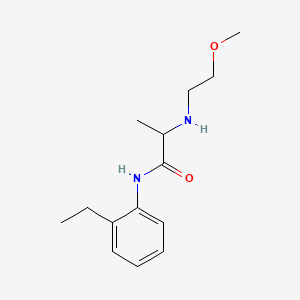

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
